2-(Methoxycarbonyl)-4-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-methoxycarbonyl-4-methylbenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)8(5-6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
JGBJPIJPTXUSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Methoxycarbonyl 4 Methylbenzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for reactions such as condensation and decarboxylation.
Condensation Reactions to Form Amides, Esters, and Anhydrides
The carboxylic acid functionality of 2-(methoxycarbonyl)-4-methylbenzoic acid allows for the formation of several derivatives through condensation reactions.
Amide Formation: Amides are typically synthesized by the direct condensation of a carboxylic acid with an amine. This reaction often requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common methods include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the corresponding amide. Another approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. While specific studies on the amidation of this compound are not extensively documented in publicly available literature, these general methods are applicable. nih.govrsc.orgluxembourg-bio.com
Ester Formation (Fischer Esterification): The carboxylic acid group can be esterified in the presence of an alcohol and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This equilibrium process, known as the Fischer esterification, is driven to completion by using an excess of the alcohol or by removing water as it is formed. tcu.eduyoutube.comkhanacademy.org For instance, reacting this compound with ethanol (B145695) in the presence of sulfuric acid would yield the corresponding ethyl ester.
Anhydride Formation: Symmetrical anhydrides can be prepared from carboxylic acids using a dehydrating agent like phosphorus pentoxide (P₄O₁₀). Alternatively, reaction of the carboxylic acid with an acid chloride in the presence of a base like pyridine (B92270) can yield mixed or symmetrical anhydrides. orgsyn.orgorganic-chemistry.org For example, the reaction of this compound with its corresponding acid chloride would yield the symmetrical anhydride.
A summary of general conditions for these transformations is presented in the table below.
| Derivative | Reagents | General Conditions |
| Amide | Amine, DCC/EDC or SOCl₂ | Room temperature or gentle heating |
| Ester | Alcohol, H₂SO₄ (catalyst) | Reflux |
| Anhydride | P₄O₁₀ or Acid Chloride/Pyridine | Varies with reagents |
Decarboxylation Studies and Pathways
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The decarboxylation of benzoic acids typically requires high temperatures and often proceeds with difficulty unless activated by specific functional groups. Ortho-substituted benzoic acids can sometimes undergo decarboxylation more readily. researchgate.net
Mechanistic studies on related compounds, such as 2,4-dimethoxybenzoic acid, have shown that decarboxylation can be accelerated in acidic solutions. The proposed mechanism involves the formation of a conjugate acid, which then undergoes rate-determining C-C bond cleavage. researchgate.net However, specific decarboxylation studies and defined pathways for this compound are not well-documented in the literature. It is expected that harsh conditions would be necessary for this transformation, and the reaction may be influenced by the methoxycarbonyl group at the ortho position. semanticscholar.orgnih.govresearchgate.netthieme-connect.de
Reactivity of the Methyl Ester Group
The methyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification.
Acid-Catalyzed Hydrolysis
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts the methyl ester into a carboxylate salt. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion and forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form methanol (B129727) and the carboxylate salt.
A procedure for a structurally related compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, involves heating under reflux with sodium hydroxide in a water/methanol solvent mixture. chemspider.com This reaction proceeds to near completion, with yields often exceeding 90%. A similar approach would be effective for the hydrolysis of the methyl ester group in this compound.
Table of Analogous Base-Catalyzed Hydrolysis
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, the methyl ester can be converted to other alkyl esters by heating it with a different alcohol in the presence of a catalyst. For example, reacting it with an excess of ethanol and an acid catalyst would lead to the formation of the corresponding ethyl ester and methanol. researchgate.net
The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is often used in large excess, or the lower-boiling alcohol byproduct (in this case, methanol) is removed by distillation as it is formed. While general principles of transesterification are well-established for compounds like methyl benzoate, specific studies detailing catalysts and conditions for this compound are limited. researchgate.netbuct.edu.cn
Reactivity of the Substituted Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound is dictated by the presence of two distinct substituents: a methyl group (-CH₃) and a methoxycarbonyl group (-COOCH₃), in addition to the carboxylic acid (-COOH) group. The methyl group is an activating, ortho-, para-director, meaning it increases the ring's nucleophilicity and directs incoming electrophiles to the positions adjacent and opposite to it. vaia.comlibretexts.org Conversely, the methoxycarbonyl and carboxyl groups are deactivating, meta-directors, withdrawing electron density from the ring and directing electrophiles to the meta position. libretexts.orgaiinmr.comrsc.org
Further Electrophilic Functionalization Studies
In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. When both activating and deactivating groups are present on a benzene ring, the activating group's directing effect typically predominates. vaia.com For this compound, the activating methyl group at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-1, which is already substituted). The deactivating carboxyl and methoxycarbonyl groups at C-1 and C-2, respectively, direct towards their meta positions (C-3 and C-5 for the C-1 carboxyl; C-4 and C-6 for the C-2 methoxycarbonyl).
The convergence of these directing effects strongly suggests that electrophilic substitution will occur at the C-3 and C-5 positions. For a reaction like nitration, which utilizes a potent electrophile (the nitronium ion, NO₂⁺) generated from nitric and sulfuric acids, substitution is predicted to yield a mixture of 3-nitro and 5-nitro derivatives. masterorganicchemistry.comtruman.edu The steric hindrance from the adjacent methoxycarbonyl group might influence the ratio of these products.
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |
|---|---|---|---|---|
| -COOH | C-1 | Deactivating | Meta | C-3, C-5 |
| -COOCH₃ | C-2 | Deactivating | Meta | C-4, C-6 |
| -CH₃ | C-4 | Activating | Ortho, Para | C-3, C-5 (Para is blocked) |
| Overall Predicted Outcome | C-3 and C-5 |
Nucleophilic Addition-Elimination Pathways
Nucleophilic attack on this compound can theoretically occur at the aromatic ring or at the carbonyl carbons of the ester and acid moieties.
Nucleophilic Aromatic Substitution (SₙAr): This pathway requires a highly electron-deficient aromatic ring and the presence of a good leaving group (such as a halide). wikipedia.org The SₙAr mechanism is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). philadelphia.edu.jomasterorganicchemistry.com The parent compound, this compound, lacks a suitable leaving group and possesses an electron-donating methyl group, which disfavors this reaction pathway. Therefore, SₙAr is not a facile process for this molecule but could become relevant in specifically designed, halogenated analogues.
Nucleophilic Acyl Substitution: A more plausible reaction involves nucleophilic addition-elimination at the carbonyl carbons of the ester and carboxylic acid groups. savemyexams.commasterorganicchemistry.com In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.comchemguide.co.uk This intermediate subsequently collapses, reforming the carbonyl double bond and expelling the leaving group (-OH from the acid or -OCH₃ from the ester). chemguide.co.uk This pathway is fundamental to reactions such as ester hydrolysis, amidation, and transesterification, representing a key aspect of the compound's reactivity.
Role as a Precursor in Multi-Step Organic Synthesis
The distinct functional groups of this compound make it a versatile starting material for the synthesis of more elaborate molecules.
Intermediate for Complex Organic Molecule Construction
Substituted benzoic acids are foundational building blocks in organic synthesis. google.comresearchgate.net The carboxylic acid functionality of this compound can be readily converted into other functional groups. For example, treatment with thionyl chloride or oxalyl chloride can yield the corresponding acid chloride. google.com This highly reactive intermediate can then be used to form amides, esters, or ketones, providing a key linkage point in the construction of complex molecular architectures. Similarly, the ester group can be selectively hydrolyzed or modified, offering another site for synthetic elaboration. This dual functionality allows for sequential and controlled modifications, making it a valuable intermediate.
Building Block for Drug-like Scaffolds (in analogy to related compounds used for pharmaceuticals)
The substituted benzoic acid motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. nih.govpreprints.org The strategic placement of substituents on the benzene ring provides a rigid framework to which pharmacophoric elements can be attached, enabling precise interaction with biological targets. csmres.co.uk
Numerous pharmaceuticals have been developed from benzoic acid derivatives. For instance, sulfamoyl benzoic acid analogues have been synthesized as specific receptor agonists, and other derivatives have been investigated as influenza neuraminidase inhibitors. nih.govresearchgate.net A particularly relevant analogue is 2-fluoro-4-(methoxycarbonyl)benzoic acid, which serves as a key intermediate in the synthesis of retinoid-X-receptor antagonists, a class of drugs with potential for treating metabolic diseases and cancer. nih.gov By analogy, this compound represents a valuable building block for creating libraries of drug-like molecules, where its functional groups can be modified to optimize pharmacological properties.
| Benzoic Acid Derivative Class | Therapeutic Area/Target | Reference |
|---|---|---|
| Para-aminobenzoic acid (PABA) analogues | Anticancer, Antibacterial, Anti-inflammatory | nih.gov |
| Sulfamoyl benzoic acids | LPA₂ Receptor Agonists | nih.gov |
| Guanidinobenzoic acids | Influenza Neuraminidase Inhibitors | researchgate.net |
| Fluoro-substituted methoxycarbonyl benzoic acids | Retinoid-X-Receptor Antagonists (Anti-obesity, Anti-diabetic) | nih.gov |
Exploration of Radical and Photochemical Transformations
The photochemistry of benzoic acid and its esters has been a subject of significant investigation, suggesting that this compound is susceptible to transformations under radical or photochemical conditions. researchgate.netresearchgate.net
Research has shown that the photolysis of aromatic carboxylic acids and esters can proceed through several pathways. researchgate.net In the presence of a hydrogen-donating solvent, UV irradiation can induce hydrogen atom transfer to the aromatic ring, forming cyclohexadienyl radical intermediates. researchgate.net A parallel process involves hydrogen atom transfer to a carbonyl oxygen, resulting in a one-electron reduction product. researchgate.net
Furthermore, esters of benzoic acid are known to undergo photochemical [2+2] cycloaddition reactions with electron-rich alkenes. lookchem.com Another potential pathway involves the cleavage of benzylic C-H bonds. The methyl group on the ring could be a site for radical formation, leading to subsequent functionalization. Methoxy-substituted aromatic esters have also been explored as photosensitive protecting groups, which rely on photochemical cleavage to release a carboxylic acid. acs.org These precedents indicate that this compound likely possesses a rich photochemistry, offering avenues for novel synthetic transformations that are distinct from its ground-state reactivity.
Spectroscopic and Crystallographic Characterization of 2 Methoxycarbonyl 4 Methylbenzoic Acid and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Methoxycarbonyl)-4-methylbenzoic acid, ¹H and ¹³C NMR would reveal the connectivity and chemical environment of each hydrogen and carbon atom, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methyl ester protons, the carboxylic acid proton, and the methyl group protons on the benzene (B151609) ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet far downfield, typically above 10 ppm. The three aromatic protons would exhibit specific splitting patterns due to spin-spin coupling. The proton at position 6 would likely be a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, and the proton at position 3 would be a singlet or a narrowly split doublet. The methyl ester and the ring-attached methyl group would each show sharp singlets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | > 10.0 | broad singlet |
| Ar-H (Position 3) | 7.9 - 8.1 | d |
| Ar-H (Position 5) | 7.3 - 7.5 | dd |
| Ar-H (Position 6) | 7.2 - 7.4 | d |
| -COOCH₃ | ~3.9 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the nine unique carbon atoms. The carbonyl carbons of the carboxylic acid and the ester would be the most downfield, typically in the 165-175 ppm range. The six aromatic carbons would appear between 120 and 145 ppm, with quaternary carbons showing different intensities than protonated carbons. The methyl carbons of the ester and the aromatic methyl group would be the most upfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -C OOH | 168 - 172 |
| -C OOCH₃ | 165 - 168 |
| Ar-C (Quaternary) | 130 - 145 |
| Ar-C (Protonated) | 125 - 135 |
| -COOC H₃ | ~52 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons, confirming the connectivity of the aromatic protons. An HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal longer-range (2-3 bond) correlations, which is crucial for identifying the positions of the substituents on the aromatic ring by showing correlations from the methyl protons to the aromatic carbons, and from the aromatic protons to the carbonyl carbons.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysisnist.govnist.gov
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. Two distinct carbonyl (C=O) stretching bands would be expected: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the ester at approximately 1720-1740 cm⁻¹. C-O stretching vibrations for the acid and ester groups would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic ring would be expected to give a strong Raman signal.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Ester | C=O stretch | 1720-1740 |
| Aromatic Ring | C=C stretch | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀O₄), the molecular weight is 194.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 194.
Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester to give a peak at m/z 163, or the loss of a hydroxyl radical (-OH) from the carboxylic acid to give a peak at m/z 177. Another common fragmentation would be the loss of the entire methoxycarbonyl group (-COOCH₃) leading to a fragment at m/z 135.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 194 | [M]⁺ |
| 179 | [M - CH₃]⁺ |
| 163 | [M - OCH₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysischembk.com
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. As a substituted benzene derivative, this compound would be expected to show characteristic absorption bands in the ultraviolet region, typically between 200 and 400 nm. The benzene ring is the primary chromophore, and the carboxylic acid and methoxycarbonyl substituents would influence the wavelength and intensity of the absorption maxima (λₘₐₓ). The π → π* transitions of the aromatic system would be the most prominent. The exact position of λₘₐₓ would depend on the solvent used.
Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. While crystallographic data for this compound is not publicly available, a detailed examination of its close analogue, 2-fluoro-4-(methoxycarbonyl)benzoic acid, offers significant understanding of the structural properties that can be anticipated for this class of compounds. The substitution of a methyl group with a similarly sized fluorine atom allows for a meaningful comparative analysis.
The crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid reveals a sophisticated network of intermolecular interactions that dictate its solid-state architecture. nih.gov The primary and most dominant of these are the classical O—H⋯O hydrogen bonds formed between the carboxylic acid moieties of adjacent molecules. These interactions lead to the formation of centrosymmetric inversion dimers, a common and highly stable supramolecular synthon in carboxylic acids. nih.gov
Below is a summary of the crystallographic data for 2-fluoro-4-(methoxycarbonyl)benzoic acid.
| Parameter | Value for 2-fluoro-4-(methoxycarbonyl)benzoic acid nih.gov |
| Chemical Formula | C₉H₇FO₄ |
| Molecular Weight | 198.15 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.536(7) |
| b (Å) | 7.591(7) |
| c (Å) | 8.523(8) |
| α (°) | 99.480(14) |
| β (°) | 108.748(13) |
| γ (°) | 99.240(14) |
| Volume (ų) | 443.3(7) |
| Z | 2 |
The conformation of a molecule in the crystalline state is a result of the balance between intramolecular steric and electronic effects and the intermolecular forces present in the crystal lattice. For substituted benzoic acids, a key conformational feature is the relative orientation of the substituent groups with respect to the benzene ring, which can be quantified by dihedral angles.
In the solid-state structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid, the molecule is not perfectly planar. nih.gov The methoxycarbonyl group is nearly coplanar with the benzene ring, as evidenced by a small dihedral angle of 1.5(3)°. nih.gov This near-planarity suggests a degree of electronic conjugation between the ester group and the aromatic system.
In contrast, the carboxylic acid group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of 20.2(4)°. nih.gov This deviation from planarity is likely a consequence of steric hindrance between the adjacent carboxylic acid and fluoro substituents at the ortho positions. Such steric repulsion forces the carboxyl group to rotate to minimize unfavorable interactions.
The study of other analogues provides further insight into the conformational flexibility of these systems. For instance, in 2-(4-methylbenzoyl)benzoic acid, the two aromatic rings are oriented at a significant dihedral angle of 69.12(3)°. researchgate.net In the case of 4-methyl-2-(2-methylanilino)benzoic acid, the molecule is also highly twisted, with a dihedral angle of 50.86(5)° between the aromatic rings due to steric repulsion. tcichemicals.com These examples underscore how the substitution pattern profoundly influences the preferred conformation in the solid state.
The table below presents key dihedral angles for 2-fluoro-4-(methoxycarbonyl)benzoic acid, illustrating the conformational arrangement of its functional groups.
| Dihedral Angle | Value (°) for 2-fluoro-4-(methoxycarbonyl)benzoic acid nih.gov |
| Benzene ring and Methoxycarbonyl group | 1.5(3) |
| Benzene ring and Carboxyl group | 20.2(4) |
Computational Chemistry and Theoretical Modeling of 2 Methoxycarbonyl 4 Methylbenzoic Acid
Density Functional Theory (DFT) Studies on Electronic and Molecular Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it ideal for studying medium-sized organic molecules like 2-(Methoxycarbonyl)-4-methylbenzoic acid. Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are commonly employed to model the geometric and electronic properties of such compounds with high reliability.
Vibrational frequency calculations serve a dual purpose. Firstly, they confirm that the optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies). Secondly, the calculated harmonic frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov These theoretical spectra aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (carboxyl) | ~1.21 Å |
| Bond Length (Å) | C-O (carboxyl) | ~1.35 Å |
| Bond Length (Å) | O-H (carboxyl) | ~0.97 Å |
| Bond Angle (°) | O=C-O | ~122° |
| Dihedral Angle (°) | C-C-C=O | ~20° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
DFT calculations provide the energies of these orbitals and visualize their distribution across the molecule. For aromatic acids, the HOMO is typically localized over the benzene (B151609) ring, while the LUMO may be distributed across the carboxylic and methoxycarbonyl groups. These calculations allow for the determination of global reactivity descriptors, such as chemical potential, hardness, and softness, which further quantify the molecule's reactivity.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.82 |
| ELUMO | -1.82 |
| Energy Gap (ΔE) | 5.00 |
Quantum Chemical Reactivity Analysis (e.g., Fukui functions, electrostatic potential maps)
To gain deeper insight into the chemical behavior of this compound, quantum chemical reactivity descriptors are calculated. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. scholarsresearchlibrary.com Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. scholarsresearchlibrary.com
Fukui functions provide a more quantitative measure of local reactivity, identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.govnih.gov These functions are derived from the change in electron density as an electron is added to or removed from the molecule, pinpointing specific atoms that are most likely to participate in chemical reactions. nih.govnih.gov For substituted benzoic acids, these analyses confirm that substituent groups significantly influence the reactivity of the entire molecule. nih.gov
Molecular Docking and Binding Affinity Prediction (if a specific biological target interaction is hypothesized)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govstmjournals.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, if a biological target were hypothesized, docking simulations could predict its binding mode and affinity. The process involves placing the ligand into the active site of the protein and using a scoring function to estimate the binding energy. Studies on other benzoic acid derivatives have successfully used this approach to identify potential inhibitors for targets like the main protease of SARS-CoV-2 and proteins involved in acute myeloid leukaemia. nih.govstmjournals.comnih.gov Such simulations can reveal key intermolecular interactions, like hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. niscpr.res.in
Investigation of Noncovalent Interactions within Molecular Aggregates (e.g., Hirshfeld surface analysis)
In the solid state, the packing of molecules is governed by a network of noncovalent interactions. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these intermolecular contacts within a crystal structure. mdpi.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close contact between molecules.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, providing a powerful complement to experimental characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical values, when compared to experimental data, can confirm the molecular structure and aid in the assignment of complex spectra. nih.gov
IR Spectroscopy: As mentioned in section 5.1.1, DFT calculations yield vibrational frequencies that correspond to peaks in IR and Raman spectra. The computed spectrum can be visualized and compared directly with experimental results to validate the structural model. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netmdpi.com These calculations can predict how different solvents might affect the absorption spectrum and help identify the nature of the electronic transitions (e.g., π→π*). researchgate.netnih.gov
| Spectroscopy | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | -COOH Proton (ppm) | ~12-13 | ~12-13 |
| ¹³C NMR | -COOH Carbon (ppm) | ~170-175 | ~170-175 |
| FT-IR | C=O Stretch (cm⁻¹) | ~1700-1750 | ~1680-1710 |
| UV-Vis | λmax (nm) | ~250-300 | ~250-300 |
Advanced Applications and Research Utility of 2 Methoxycarbonyl 4 Methylbenzoic Acid in Chemical Sciences
Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules
The bifunctional nature of 2-(Methoxycarbonyl)-4-methylbenzoic acid, possessing both an ester and a carboxylic acid, allows for selective chemical transformations. The carboxylic acid can undergo reactions such as amidation and esterification, while the methyl ester can be hydrolyzed or be a site for other modifications. This dual reactivity makes it a strategic component in multi-step organic syntheses.
Precursor in Exploratory Pharmaceutical Chemistry Research
In the realm of pharmaceutical research, benzoic acid derivatives are fundamental scaffolds for the development of new therapeutic agents. While direct evidence for this compound is scarce, related compounds are actively investigated. For instance, derivatives of benzoic acid are explored for their potential as potent and selective EP4 antagonists, which are targets for inflammatory conditions. The core structure of this compound provides a framework that could be elaborated to create novel antagonists or agonists for various biological targets. Its utility as an intermediate is exemplified in the synthesis of "Sartans," which are angiotensin II antagonists used as antihypertensives, where a related compound, 2-(4-methylphenyl)benzoic acid, is a key intermediate. google.com
Building Block for Agrochemicals, Dyes, and Specialty Chemicals
The synthesis of modern agrochemicals often relies on substituted benzoic acid intermediates. nbinno.com For example, related methoxy-methylbenzoic acid compounds serve as precursors in the creation of certain herbicides and insecticides. nbinno.com The structural motif of this compound could similarly be incorporated into new pesticide designs.
In the dye industry, benzoic acid derivatives are used to build complex chromophores. The aromatic ring and its substituents can be modified to tune the color and performance properties of a dye. Furthermore, in the production of specialty chemicals, compounds like 3-Methoxy-4-methylbenzoic acid are utilized as building blocks for fragrances and other fine chemicals, suggesting a similar potential for its isomer, this compound. chemixl.com
Contributions to Material Science Research and Development
The rigid structure of the benzene (B151609) ring combined with its reactive functional groups makes this compound a candidate for applications in material science.
Monomer or Intermediate in Polymer Chemistry
Benzoic acid derivatives can be used as monomers or as modifying agents in the synthesis of polymers. For instance, related compounds are utilized in the formulation of specialty polymers to enhance properties like thermal stability and chemical resistance, which are important for coatings and adhesives. chemimpex.com While direct polymerization of this compound might be challenging due to the presence of two different carbonyl groups, it could be chemically modified to yield a suitable monomer for producing polyesters or polyamides with specific properties.
Components for Liquid Crystals or Advanced Functional Materials
The development of liquid crystals and other advanced functional materials often involves molecules with a rigid core and terminal functional groups. Benzoic acid derivatives are a common component in the synthesis of thermotropic liquid crystals. researchgate.net The molecular shape and polarity of this compound suggest that its derivatives could exhibit mesomorphic properties, which are essential for liquid crystal applications. Although specific studies on this compound are not available, research on similar benzoic acid structures demonstrates their importance in creating new materials with tailored optical or electronic properties. researchgate.net
Utilization as a Model Compound in Environmental Research Studies
Substituted benzoic acids can serve as model compounds in environmental studies to understand the fate and transport of aromatic pollutants in the environment. Researchers may use such compounds to investigate biodegradation pathways, adsorption to soil and sediments, and photochemical degradation. While there are no specific environmental studies citing this compound, its structure is representative of a class of compounds that could be of environmental interest.
Based on the conducted research, there is insufficient scientific literature available to provide a detailed article on "this compound" that adheres to the specific outline requested. Searches for this exact compound did not yield dedicated studies on its degradation pathways, environmental fate, transformation products, or its specific applications in the development of novel synthetic methodologies.
The available information often pertains to structurally related but distinct compounds, such as various isomers or derivatives of methylbenzoic acid. This information cannot be used to accurately describe the properties and behaviors of "this compound" without risking scientific inaccuracy.
Therefore, it is not possible to generate the requested article with the required level of detail and scientific rigor based on the currently accessible research data. Further empirical studies specifically investigating "this compound" would be necessary to provide the information needed to address the outlined topics.
Future Research Directions and Emerging Areas for 2 Methoxycarbonyl 4 Methylbenzoic Acid
Exploration of Sustainable and Green Synthetic Routes
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. chemistryjournals.net Future research concerning 2-(Methoxycarbonyl)-4-methylbenzoic acid will likely focus on shifting away from traditional synthetic pathways that may involve harsh reagents or generate significant waste. The principles of green chemistry, such as improving atom economy, using renewable feedstocks, and employing safer solvents, will guide these efforts. chemistryjournals.net
Key areas for exploration include:
Catalytic C-H Activation/Oxidation: Investigating direct oxidation of one methyl group of 3,4-dimethylacetophenone or a related precursor using catalysts and environmentally friendly oxidants like hydrogen peroxide. google.com This approach would be more atom-economical than multi-step classical syntheses.
Biocatalysis: Employing engineered enzymes or whole-cell systems to perform selective oxidation or esterification reactions under mild, aqueous conditions. Biotechnological routes are known to be more sustainable by operating at moderate temperatures and pressures, thereby reducing energy consumption. researchgate.net
Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives such as water, ionic liquids, or supercritical fluids. chemistryjournals.net Water, in particular, is an attractive solvent due to its non-toxicity and abundance. chemistryjournals.net
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, better reaction control, higher yields, and easier scalability compared to batch processes.
| Green Synthesis Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic Routes | Higher atom economy, reduced number of steps, lower energy consumption. | Development of selective oxidation catalysts (e.g., based on earth-abundant metals). |
| Biocatalysis | High selectivity, mild reaction conditions (neutral pH, room temperature), use of renewable resources. researchgate.net | Screening and engineering of enzymes (e.g., oxidases, hydrolases) for specific transformations. |
| Alternative Solvents | Reduced environmental impact, improved safety, potential for unique reactivity. chemistryjournals.net | Solubility and reactivity studies in solvents like water, supercritical CO₂, and ionic liquids. |
| Flow Chemistry | Enhanced safety, scalability, process control, and potential for higher yields. | Optimization of reaction parameters (temperature, pressure, flow rate) in microreactor systems. |
Advanced In-Situ Spectroscopic Characterization during Reactions
A comprehensive understanding of reaction kinetics and mechanisms is crucial for process optimization and the discovery of new transformations. Future work should emphasize the use of advanced in-situ spectroscopic techniques to monitor the synthesis and subsequent reactions of this compound in real-time.
Techniques such as Process Analytical Technology (PAT) using in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable data on the concentration of reactants, intermediates, and products throughout a reaction. sharif.edu This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the elucidation of kinetic profiles. Such detailed characterization is essential for optimizing reaction conditions, improving yields, and ensuring process safety, particularly when scaling up production.
Deeper Computational Mechanistic Studies of its Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. sharif.edusharif.edu Future research should leverage DFT and other computational methods to gain deeper insights into the transformations involving this compound.
These studies can be used to:
Model transition states and reaction energy profiles for its synthesis and derivatization.
Understand the role of catalysts in promoting specific reaction pathways. researchgate.net
Predict the reactivity of different sites on the molecule, guiding the design of selective chemical modifications.
Simulate spectroscopic properties (e.g., NMR, IR spectra) to aid in the characterization of new derivatives and intermediates. sharif.edu
By combining computational predictions with experimental results, researchers can accelerate the development of new, more efficient synthetic routes and better understand the fundamental reactivity of this compound.
Design and Synthesis of Complex Derivatives with Tunable Properties
The presence of two distinct functional groups—a carboxylic acid and a methyl ester—makes this compound an excellent scaffold for the synthesis of more complex derivatives. nih.govums.edu.my Future research will focus on selectively modifying these groups to create a library of new compounds with tailored electronic, steric, and functional properties.
For instance, the carboxylic acid can be converted into amides, esters, or acid halides, while the methyl ester can be hydrolyzed and subsequently functionalized. The aromatic ring itself is also amenable to further substitution. This synthetic versatility allows for the creation of molecules designed for specific applications, such as active pharmaceutical ingredients, functional monomers for polymers, or specialized ligands for catalysis. The systematic synthesis and evaluation of these derivatives are crucial for establishing structure-activity relationships. nih.gov
Integration into Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Research
The field of materials science offers exciting new avenues for this compound, particularly in the construction of ordered, porous materials. frontiersin.orgnih.gov The carboxylic acid group is an ideal coordinating moiety for metal ions, making this compound a promising building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs). bham.ac.ukberkeley.edu
MOFs are crystalline materials with exceptionally high surface areas and tunable pore sizes, making them suitable for applications in:
Gas storage and separation
Catalysis
Chemical sensing
Drug delivery
The specific geometry and functionality of this compound could lead to the formation of novel MOF structures with unique properties. nih.gov The methyl ester group, which is not directly involved in framework coordination, could be used to functionalize the internal pores of the MOF or be modified post-synthetically. berkeley.edu Furthermore, the molecule's structure lends itself to participation in supramolecular assemblies governed by non-covalent interactions like hydrogen bonding and π–π stacking, opening possibilities in crystal engineering and the development of soft materials. frontiersin.orgbham.ac.uk
| Application Area | Role of this compound | Potential Research Goals |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes via the carboxylate group. bham.ac.uk | Synthesis of novel MOFs with tailored pore sizes and functionalities for gas separation or catalysis. nih.gov |
| Supramolecular Chemistry | Building block for self-assembly through hydrogen bonding and π-π stacking. frontiersin.org | Creation of functional gels, liquid crystals, or other soft materials with responsive properties. |
| Crystal Engineering | Directing the formation of specific crystalline architectures. | Controlling solid-state properties like solubility and stability for pharmaceutical or materials applications. |
Q & A
Q. What are the optimal synthetic routes for 2-(methoxycarbonyl)-4-methylbenzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 4-methylbenzoic acid using methanol under acidic catalysis (e.g., sulfuric acid) . Alternatively, Friedel-Crafts acylation of toluene derivatives followed by carboxylation may yield the target structure. Key parameters include temperature control (60–80°C for esterification), solvent selection (e.g., dry dichloromethane for moisture-sensitive steps), and purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress using TLC or HPLC. Yield optimization requires balancing stoichiometry and catalyst loading .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Confirm the methoxycarbonyl (–COOCH₃) and methyl (–CH₃) groups via FT-IR (C=O stretch ~1700 cm⁻¹, –OCH₃ ~1250 cm⁻¹) and ¹H/¹³C NMR (methoxy protons at δ 3.8–4.0 ppm, aromatic protons consistent with substitution patterns) .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by peak area).
- Melting Point : Compare observed mp (e.g., 112–115°C) with literature values to detect impurities .
Q. What are the recommended storage conditions to ensure long-term stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture, as hydrolysis of the ester group may occur. Regularly monitor for discoloration or precipitate formation, which indicates degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies often arise from variations in temperature, solvent purity, and measurement techniques (e.g., gravimetric vs. spectroscopic methods). To reconcile
Reproduce experiments under standardized conditions (e.g., 25°C, USP-grade solvents).
Use the Modified Apelblat equation or UNIFAC models to predict solubility trends .
Validate via dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents (e.g., DMSO).
For example, conflicting data in ethanol solubility may stem from hydrogen-bonding interactions with the carboxylic acid group, requiring pH adjustment (e.g., buffered solutions) .
Q. What strategies are effective for co-crystallizing this compound with pharmacologically relevant co-formers?
- Methodological Answer : Employ a supramolecular synthon approach:
Identify potential hydrogen-bond donors/acceptors (e.g., pyrimidines, amines) using Cambridge Structural Database (CSD) analysis .
Screen co-formers via solvent evaporation (e.g., ethanol/water mixtures) or slurry crystallization.
Characterize co-crystals via PXRD (to confirm new lattice patterns) and DSC (to detect melting point depression).
Example: Co-crystallization with 2-amino-4-methylpyrimidine may exploit acid-amine synthons for enhanced bioavailability .
Q. How can degradation pathways of this compound under oxidative or hydrolytic conditions be systematically analyzed?
- Methodological Answer :
Forced Degradation Studies :
- Hydrolysis : Expose to 0.1M HCl/NaOH (50°C, 24h) and monitor ester cleavage via LC-MS.
- Oxidation : Treat with H₂O₂ (3% w/v) and identify quinone derivatives via GC-MS.
Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH).
Degradation products (e.g., 4-methylbenzoic acid) must be quantified to assess toxicity thresholds .
Q. What computational tools are suitable for predicting the pKa and logP values of this compound?
- Methodological Answer :
- pKa Prediction : Use ACD/Labs Percepta or SPARC calculators, which account for electron-withdrawing effects of the methoxycarbonyl group. Experimental validation via potentiometric titration (e.g., predicted pKa ~4.06 ).
- logP Prediction : Employ Molinspiration or XLogP3, considering the compound’s hydrophobicity (methyl group) and polarity (carboxylic acid). Compare with shake-flask method results for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
